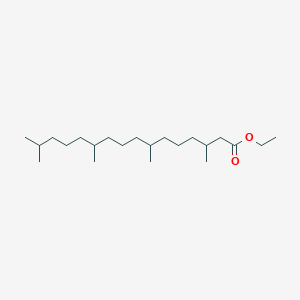
Butyl 2-chloroacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2-chloroacrylate is an organic compound with the molecular formula C7H11ClO2. It is a colorless liquid that is used in various industrial applications. This compound is known for its reactivity and is often used as a monomer in the production of polymers.
准备方法
Synthetic Routes and Reaction Conditions
Butyl 2-chloroacrylate can be synthesized through the esterification of 2-chloroacrylic acid with butanol. The reaction typically requires an acid catalyst such as sulfuric acid to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of polymerization inhibitors such as hydroquinone is common to prevent unwanted polymerization during production and storage.
化学反应分析
Types of Reactions
Butyl 2-chloroacrylate undergoes various chemical reactions, including:
Addition Reactions: The double bond in the acrylate group is reactive and can participate in addition reactions with nucleophiles and electrophiles.
Polymerization: This compound readily polymerizes to form poly(this compound), which is used in coatings and adhesives.
Substitution Reactions: The chlorine atom in the molecule can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Addition Reactions: Common reagents include hydrogen halides (e.g., HCl) and other electrophiles. These reactions typically occur under mild conditions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to start the polymerization process.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the chlorine atom. These reactions often require a base to facilitate the substitution.
Major Products Formed
Poly(this compound): Used in coatings, adhesives, and sealants.
Substituted Derivatives: Various derivatives can be formed depending on the nucleophile used in substitution reactions.
科学研究应用
Butyl 2-chloroacrylate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Biology: The compound can be used to modify surfaces of biomaterials to improve their biocompatibility.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
作用机制
The mechanism of action of butyl 2-chloroacrylate primarily involves its reactivity as a monomer. The double bond in the acrylate group allows it to undergo polymerization, forming long chains of poly(this compound). This polymerization process is initiated by free radicals, which can be generated using initiators such as AIBN or benzoyl peroxide. The chlorine atom in the molecule also makes it reactive towards nucleophiles, allowing for the formation of various derivatives.
相似化合物的比较
Similar Compounds
Butyl acrylate: Similar in structure but lacks the chlorine atom. It is used in similar applications but has different reactivity.
Methyl 2-chloroacrylate: Similar in structure but has a methyl group instead of a butyl group. It is used in the synthesis of different polymers.
Ethyl 2-chloroacrylate: Similar in structure but has an ethyl group instead of a butyl group. It is used in various chemical syntheses.
Uniqueness
Butyl 2-chloroacrylate is unique due to the presence of both the butyl group and the chlorine atom. This combination gives it specific reactivity and properties that are not found in other similar compounds. The chlorine atom makes it more reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives. The butyl group provides hydrophobic properties, making it useful in applications where water resistance is important.
属性
CAS 编号 |
13401-85-9 |
|---|---|
分子式 |
C7H11ClO2 |
分子量 |
162.61 g/mol |
IUPAC 名称 |
butyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-3-4-5-10-7(9)6(2)8/h2-5H2,1H3 |
InChI 键 |
JJFAJTXZGDAWTR-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C(=C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)
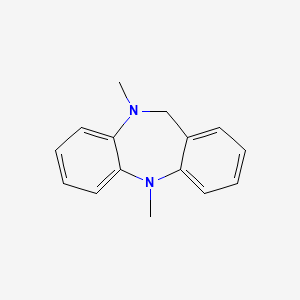
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)
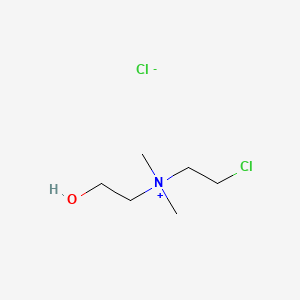
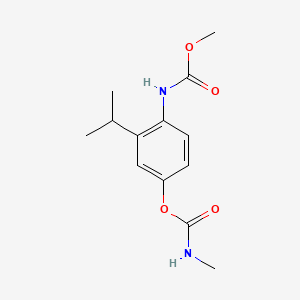
![1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine](/img/structure/B13740893.png)

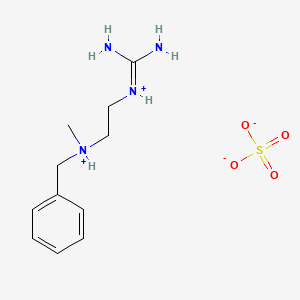
![Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13740902.png)
![[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate](/img/structure/B13740906.png)

